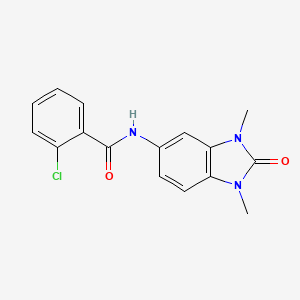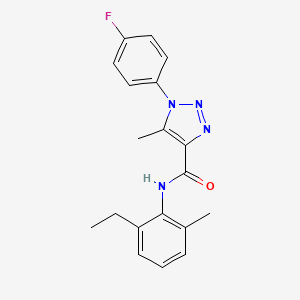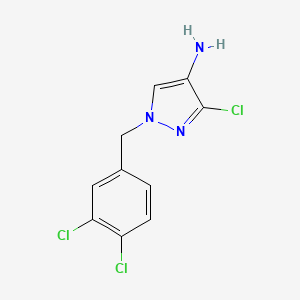![molecular formula C14H21FN2O4S B4645585 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4645585.png)
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide
Vue d'ensemble
Description
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It has been extensively studied for its potential applications in scientific research, particularly in the fields of muscle wasting diseases, osteoporosis, and cancer.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide is similar to that of other 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide. It selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide has a number of biochemical and physiological effects. It has been shown to increase muscle mass, bone density, and strength, while decreasing body fat. It has also been shown to improve insulin sensitivity and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide for lab experiments is its high selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation in a specific tissue or organ, without the unwanted side effects that can occur with other androgenic compounds.
One limitation of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide is its relatively short half-life, which can make it difficult to administer in long-term studies.
Orientations Futures
There are a number of potential future directions for research on 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide. These include:
1. Further studies on its potential applications in the treatment of muscle wasting diseases, osteoporosis, and cancer.
2. Investigation of its effects on other tissues and organs, such as the liver and kidneys.
3. Development of more stable analogs with longer half-lives for use in long-term studies.
4. Studies on its potential use as a performance-enhancing drug in athletes.
Conclusion:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide is a promising compound for scientific research, with potential applications in a number of fields. Its high selectivity for androgen receptors makes it a valuable tool for studying the effects of androgen receptor activation in specific tissues and organs. Further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for androgen receptors, which are proteins found in cells that bind to androgens such as testosterone.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-4-13(14(18)16-9-10-21-2)17(22(3,19)20)12-7-5-11(15)6-8-12/h5-8,13H,4,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGHPGITPKCHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N(C1=CC=C(C=C1)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4645509.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4645518.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B4645522.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(2-naphthyl)-1,3-benzoxazol-5-amine](/img/structure/B4645533.png)
![1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4645536.png)

![2-(1-naphthyl)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4645567.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4645573.png)
![N-[4-(4-morpholinyl)benzyl]-4-biphenylcarboxamide](/img/structure/B4645578.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4645591.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4645602.png)